molecular formula C20H26O7S B12432097 4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside

4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside

Cat. No.: B12432097
M. Wt: 410.5 g/mol
InChI Key: LDDFXQLKIVKGFU-FQBWVUSXSA-N
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Description

4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes acetyl and isopropylidene groups attached to a glucopyranoside backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside typically involves multiple steps, starting from a suitable glucopyranoside precursor. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using acetyl and isopropylidene groups to prevent unwanted reactions.

    Thioether Formation: The protected glucopyranoside is then reacted with 4-methylphenyl thiol under specific conditions to form the thioether linkage.

    Deprotection: The final step involves the selective removal of protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the acetyl or isopropylidene groups.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acetyl groups can be substituted using nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives.

    Biology: The compound can be used to study carbohydrate-protein interactions and enzyme mechanisms.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside involves its interaction with specific molecular targets. The thioether linkage and acetyl groups play a crucial role in its reactivity and binding properties. The compound can interact with enzymes and proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside
  • 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside
  • Phenyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside

Uniqueness

4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside is unique due to its specific combination of acetyl and isopropylidene protecting groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C20H26O7S

Molecular Weight

410.5 g/mol

IUPAC Name

[(4aR,6S,7R,8S,8aR)-7-acetyloxy-2,2-dimethyl-6-(4-methylphenyl)sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate

InChI

InChI=1S/C20H26O7S/c1-11-6-8-14(9-7-11)28-19-18(25-13(3)22)17(24-12(2)21)16-15(26-19)10-23-20(4,5)27-16/h6-9,15-19H,10H2,1-5H3/t15-,16-,17+,18-,19+/m1/s1

InChI Key

LDDFXQLKIVKGFU-FQBWVUSXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)COC(O3)(C)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)(C)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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